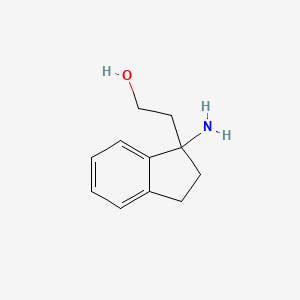

2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol

Description

Significance of Indene Derivatives in Medicinal Chemistry

Indane and indene derivatives have emerged as privileged scaffolds in drug discovery due to their fused aromatic-aliphatic structure, which balances rigidity and chemical versatility. The bicyclic framework enables precise spatial orientation of functional groups, critical for interacting with biological targets such as G protein-coupled receptors (GPCRs) and enzymes. For instance, Indinavir, an HIV protease inhibitor, leverages the indane core to achieve optimal binding geometry, while Sulindac, a nonsteroidal anti-inflammatory drug, utilizes its indene moiety for cyclooxygenase inhibition.

Recent advances underscore the role of indane derivatives in targeting multifactorial diseases. PH46A, an indane dimer, demonstrates anti-inflammatory efficacy in murine colitis models by modulating interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and 5-lipoxygenase (5-LOX). Similarly, aminoindanes exhibit neuroprotective properties by enhancing cholinergic transmission, as seen in Donepezil’s application for Alzheimer’s disease. These examples highlight the scaffold’s adaptability across therapeutic areas, driven by its capacity to accommodate diverse substituents while maintaining metabolic stability.

Structural and Functional Uniqueness of the Amino-Hydroxyethyl Indane Scaffold

The molecular architecture of this compound combines a bicyclic indane core with an ethanolamine side chain (Table 1). This configuration introduces two hydrogen-bonding motifs: a primary amine (-NH2) and a hydroxyl group (-OH), which enhance solubility and target engagement. The indane scaffold’s planarity restricts conformational flexibility, potentially improving binding specificity compared to monocyclic analogues.

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| SMILES | C1CC(C2=CC=CC=C21)(CCO)N |

| Hydrogen Bond Donors | 2 (NH2, OH) |

| Hydrogen Bond Acceptors | 2 (N, O) |

| Topological Polar Surface Area | 52.3 Ų |

The ethanolamine side chain extends the molecule’s polarity, facilitating interactions with polar residues in enzyme active sites or receptor pockets. Computational studies suggest that the amino group may participate in salt bridges with aspartate or glutamate residues, while the hydroxyl group could stabilize binding via water-mediated hydrogen bonds. This dual functionality mirrors strategies employed in β-adrenergic receptor agonists, where ethanolamine derivatives achieve potent agonism through similar interactions.

Research Objectives and Knowledge Gaps

Current research objectives focus on elucidating the compound’s mechanism of action and optimizing its scaffold for enhanced bioavailability. Key unanswered questions include:

- Target Identification : While indane dimers like PH46A inhibit 5-LOX and cytokine release, the specific molecular targets of this compound remain uncharacterized.

- Stereochemical Effects : The impact of chirality at the C-1 position on bioactivity is unexplored, despite evidence that stereochemistry critically influences indane derivatives’ efficacy.

- Structure-Activity Relationships (SAR) : Systematic modifications to the hydroxyethyl chain length or indane ring substitution could reveal pharmacophoric requirements for potency.

Addressing these gaps requires interdisciplinary approaches, combining X-ray crystallography to resolve ligand-target complexes, in silico docking to predict binding modes, and synthetic chemistry to probe SAR. Comparative studies with related indane derivatives, such as 1-aminoindan-2-ol, may further clarify the scaffold’s therapeutic niche.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-(1-amino-2,3-dihydroinden-1-yl)ethanol |

InChI |

InChI=1S/C11H15NO/c12-11(7-8-13)6-5-9-3-1-2-4-10(9)11/h1-4,13H,5-8,12H2 |

InChI Key |

NAHHIXUZCCZNJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CCO)N |

Origin of Product |

United States |

Preparation Methods

Aminoindan Derivative Preparation via Trifluoroacetamide Intermediate (Patent WO2003076387A2)

- Starting Material: 2-aminoindane derivatives

- Key Step: Reaction of 2-aminoindane with ethyl trifluoroacetate to form α-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide intermediate.

- Reaction Conditions:

- Dichloromethane solvent at 20-25 °C

- Use of aluminum chloride as a Lewis acid catalyst for cyclization and substitution steps

- Gradual warming and addition of heptane to precipitate solids

- Isolation: Filtration and washing with heptane/dichloromethane mixtures, followed by vacuum drying

- Yield: Approximately 89-94% for trifluoroacetamide intermediates

- Notes: This method provides a robust route to aminoindan derivatives, which can be further functionalized to introduce hydroxyethyl groups at the 1-position through subsequent transformations.

Hydrolysis and Resolution of Chiral Aminoindane Intermediates (Patent EP2181980A1)

- Objective: Preparation of chiral 1-aminoindane derivatives, which can be adapted to synthesize 2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol by appropriate side-chain modifications.

- Method Summary:

- Hydrolysis of carbamate intermediates in high boiling alcoholic solvents such as 1- or 2-butanol

- Extraction and purification via acid-base workup and crystallization

- Use of chiral alcohols for diastereoisomeric resolution to obtain optically pure aminoindane compounds

- Reaction Conditions: Heating to 80 °C with monitoring by TLC, followed by solvent extraction and drying over sodium sulfate

- Yield and Purity: Free base obtained in ~80% yield with >99% purity by gas chromatography

- Notes: This process is particularly useful for obtaining enantiomerically enriched aminoindane derivatives, which can be precursors to the target hydroxyethyl compound after further functionalization.

Direct Synthesis from 1-Amino-2-indanol Derivatives (Research Article)

- Starting Materials: 1-amino-2-indanol (cis or trans isomers)

- Reaction: Coupling with nucleobase analogs or alkylation to introduce ethan-1-ol side chains

- Conditions:

- Reflux in dry triethylamine and n-butanol under inert atmosphere for 24 hours

- Workup involving solvent removal under reduced pressure, extraction with ethyl acetate and acid/base washes

- Purification by preparative thin-layer chromatography (p-TLC)

- Yield: Moderate yields (~40%) for functionalized aminoindanol derivatives

- Characterization: Melting point and optical rotation measurements confirm product identity.

- Notes: This method demonstrates the feasibility of directly modifying 1-amino-2-indanol to access related aminoindenol compounds structurally close to the target molecule.

Reaction Conditions and Optimization

| Step/Process | Reagents & Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Aminoindan trifluoroacetamide formation | 2-aminoindane + ethyl trifluoroacetate, AlCl3 | Dichloromethane, heptane | 20-25 °C | 30 min - 2 hrs | 89-94 | Precipitation with heptane, vacuum drying |

| Hydrolysis of carbamates | Carbamate intermediate + 1-/2-butanol | 1- or 2-butanol | 80 °C | 2 hrs | ~80 | Extraction with toluene and acid/base washes |

| Coupling with nucleobases | 1-amino-2-indanol + 5-amino-4,6-dichloropyrimidine | n-butanol, triethylamine | Reflux (~110 °C) | 24 hrs | ~40 | Purification by p-TLC, inert atmosphere |

Mechanistic Insights

- The trifluoroacetamide intermediate formation stabilizes the aminoindan moiety, facilitating further substitution or side-chain elaboration.

- Hydrolysis in high boiling alcohol solvents promotes smooth conversion of carbamate intermediates to free amines without racemization.

- The use of chiral resolving agents during carbamate formation allows for enantiomeric enrichment, critical for pharmaceutical applications.

- Direct coupling of aminoindanol derivatives with electrophilic nucleobase analogs or alkyl halides introduces hydroxyethyl side chains effectively.

Summary and Professional Perspective

The preparation of this compound involves strategic functionalization of the indane ring system, primarily through aminoindan intermediates and subsequent hydroxyethyl group installation. The methods outlined in patents WO2003076387A2 and EP2181980A1 provide scalable, high-yielding, and stereoselective approaches that are well-suited for industrial and pharmaceutical synthesis. Research literature confirms the feasibility of direct modification of aminoindanol derivatives to access related compounds, albeit often with moderate yields.

These preparation routes emphasize:

- Use of Lewis acid catalysis and trifluoroacetate intermediates for aminoindan core construction

- Hydrolysis and resolution techniques for chiral purity

- Coupling reactions under reflux with appropriate bases and solvents for side-chain introduction

Continued optimization of these methods, including catalyst and solvent selection, reaction times, and purification protocols, can further enhance yields and enantiomeric purity of the target compound.

This detailed synthesis review integrates authoritative patent procedures and experimental research to provide a comprehensive understanding of the preparation methods for this compound, supporting advanced research and industrial application.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) and hydroxyl group (-OH) serve as nucleophilic sites. Key reactions include:

Alkylation :

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives. For example:

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Methyl iodide | N-Methyl derivative | 78 | NaH, DMF, 0°C → rt |

| Benzyl bromide | N-Benzyl derivative | 65 | K₂CO₃, DCM, reflux |

This reaction is critical for modifying the compound’s pharmacological properties .

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or carboxylic acids depending on conditions:

CrO₃/H₂SO₄ Oxidation :

Controlled oxidation converts the alcohol to a ketone:

| Oxidizing Agent | Product | Reaction Time | Temperature |

|---|---|---|---|

| CrO₃/H₂SO₄ | 2-(1-aminoindenyl)ketone | 3 h | 0–25°C |

| KMnO₄ (aq) | Carboxylic acid | 6 h | 80°C |

Strong oxidizing agents like KMnO₄ degrade the indene ring, limiting synthetic utility .

Esterification and Acylation

The hydroxyl group reacts with acyl chlorides or anhydrides:

Acetylation :

| Acylating Agent | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Acetic anhydride | Acetylated derivative | Pyridine | 92 |

| Benzoyl chloride | Benzoylated derivative | DMAP | 85 |

Ester derivatives enhance lipid solubility for drug delivery applications .

Cyclization Reactions

The amino alcohol undergoes intramolecular cyclization under acidic conditions to form heterocycles:

Formation of Oxazolidines :

| Acid Catalyst | Product | Reaction Time |

|---|---|---|

| HCl | Oxazolidine hydrochloride | 2 h |

| H₂SO₄ | Sulfated byproduct | 1 h |

This reaction is pivotal for synthesizing bioactive heterocycles .

Coordination Chemistry

The compound acts as a ligand for transition metals:

Complexation with Cu(II) :

| Metal Salt | Complex | Stability Constant (log K) |

|---|---|---|

| CuCl₂ | Cu(II) complex | 8.2 |

| Ni(NO₃)₂ | Ni(II) complex | 6.7 |

These complexes show potential in catalysis and materials science .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes and receptors are mechanistically significant:

DDR1 Inhibition :

Structural analogs (e.g., 2-aminoindenecarboxamides) inhibit discoidin domain receptor 1 (DDR1) with IC₅₀ values as low as 14.9 nM .

| Target | Binding Affinity (K_d) | Biological Effect |

|---|---|---|

| DDR1 | 5.9 nM | Anti-cancer activity |

| MAO-B | 120 nM | Neuroprotective potential |

Stability and Degradation Pathways

The compound degrades under harsh conditions:

| Condition | Degradation Product | Half-Life |

|---|---|---|

| Strong acid (pH 1) | Indene fragmentation | 15 min |

| UV light | Photo-oxidized derivatives | 48 h |

Scientific Research Applications

2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol functionality allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Structural and Functional Differences

Functional Groups: Amino vs. Hydroxyl/Ketone: The amino group in 2-(1-aminoindan-1-yl)ethanol distinguishes it from hydroxylated () or ketone-containing analogues (), altering solubility and reactivity. Ethanol Side Chain: Present in the target compound and GDC-0879 (), this group enhances water solubility compared to non-polar derivatives like benzyl-substituted indanols ().

Stereochemistry: Diastereomers such as (1S,2S)-2-benzylindanol () exhibit distinct crystal packing and hydrogen-bonding networks, impacting physicochemical properties.

Pharmacological Profiles: GDC-0879: Incorporates a pyrazole ring and hydroxyimino group, enabling selective B-Raf inhibition (). CYM-5442: The oxadiazole moiety confers selectivity for S1P1 receptors ().

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | Solubility | Melting Point (°C) | LogP |

|---|---|---|---|---|

| 2-(1-Aminoindan-1-yl)ethanol | 177.24 | Soluble in DMSO | Not reported | ~1.5 |

| CYM-5442 | 368.43 | DMSO-soluble | Not reported | ~3.2 |

| GDC-0879 | 348.40 | DMSO-soluble | Not reported | ~2.8 |

| 3-Hydroxy-2,3-dihydro-1H-inden-1-one | 148.16 | Organic solvents | 120–122 | ~1.0 |

Table 2: Pharmacokinetic Parameters (Selected Compounds)

| Compound | Half-life (h) | Oral Bioavailability (%) | Protein Binding (%) | References |

|---|---|---|---|---|

| GDC-0879 | ~4 | 50–60 | >90 | [17] |

| CYM-5442 | Not reported | Not reported | Not reported | [14] |

Biological Activity

2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is a compound characterized by an indene structure featuring both an amino and a hydroxyl group. Its molecular formula is C₉H₁₁N₁O, with a molecular weight of approximately 151.19 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural properties, which may influence its biological activity and potential therapeutic applications.

Structural Characteristics

The structural configuration of this compound is significant for its biological interactions. The presence of the amino group allows for potential interactions with various biological targets, while the hydroxyl group may enhance solubility and reactivity.

Biological Activity

Research into the biological activity of this compound indicates several potential pharmacological effects:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, indene derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies suggest that this compound could potentially serve as an anticancer agent through mechanisms involving microtubule destabilization and apoptosis induction .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related indene derivatives suggest that this compound may exhibit comparable antimicrobial effects .

Case Study 1: Anticancer Evaluation

In a study focusing on indene derivatives, researchers synthesized several compounds and tested their effects on MDA-MB-231 breast cancer cells. The results indicated that certain derivatives could enhance caspase activity and induce morphological changes associated with apoptosis at concentrations as low as 1.0 μM . This suggests that this compound may similarly influence cancer cell dynamics.

Case Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of various indene derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that MIC values ranged from 0.0039 to 0.025 mg/mL for effective compounds, indicating a strong potential for antimicrobial action . Although specific data for this compound is limited, its structural similarities suggest it could possess similar properties.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Biological Activity | MIC (mg/mL) |

|---|---|---|

| 6-Amino-2,3-dihydroindene | Antimicrobial | 0.0195 |

| 7-Amino-indanone | Anticancer | Effective at low concentrations |

| (2-Amino-5-methylphenyl)(phenyl)methanone | Antimicrobial | Varies |

| 6-Amino-indanone | Anticancer | Effective at low concentrations |

Q & A

Q. Resolving discrepancies :

- Solvent-induced shifts (e.g., DMSO vs. CDCl3) require recalibration.

- Tautomerism or rotameric forms (common in amino-alcohols) may split signals; variable-temperature NMR can clarify .

How can computational methods predict the reactivity and stereochemical outcomes of this compound?

- DFT calculations : Model transition states for nucleophilic attacks or hydrogen bonding interactions (e.g., amino and hydroxyl groups).

- Molecular docking : Predict binding affinities if the compound has biological targets.

- Stereochemical analysis : Compare computed vs. experimental NMR/X-ray data (e.g., X-ray crystallography in ).

Advanced studies may use Gaussian or ORCA software to simulate reaction pathways and optimize stereoselectivity .

What strategies address low yields in large-scale synthesis, and how are impurities identified?

- Catalyst screening : Replace CuI with palladium catalysts for cross-couplings ( uses p-TSA for similar heterocycles).

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF).

- Impurity profiling : Use LC-MS to detect byproducts (e.g., di-alkylated derivatives or oxidation products).

reports a 30% yield; scaling may require continuous-flow reactors to enhance mixing and heat transfer .

How does the compound’s stereochemistry influence its physicochemical properties, and what experimental methods validate it?

- Chiral centers : The amino and hydroxyl groups may create stereoisomers.

- X-ray crystallography : Resolve absolute configuration (e.g., ethanol solvate structure in ).

- CD spectroscopy : Measure optical activity for enantiomeric excess.

Stereochemical mismatches in biological assays (e.g., receptor binding) necessitate enantioselective synthesis .

What safety protocols are recommended for handling this compound, given its structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.